2,5-bis(4-hydroxybenzylidene)cyclopentanone
Description
2,5-bis(4-hydroxybenzylidene)cyclopentanone is a useful research compound. Its molecular formula is C19H16O3 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.109944368 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z,5E)-2,5-bis[(4-hydroxyphenyl)methylidene]cyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12,20-21H,5-6H2/b15-11-,16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEMBYWAAKOCKW-UKVBVZPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C1=CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C/C(=C/C2=CC=C(C=C2)O)/C(=O)/C1=C/C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,5-bis(4-hydroxybenzylidene)cyclopentanone and how is it typically characterized?
A: this compound is an aromatic compound featuring a cyclopentanone ring substituted with two benzylidene groups, each bearing a hydroxyl group at the para position. Its structural formula is C19H16O3, and its molecular weight is 292.34 g/mol. Characterization typically involves techniques like Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, 1H NMR and 13C NMR spectroscopy to elucidate the arrangement of hydrogen and carbon atoms, respectively [, , , ]. Additionally, techniques like differential scanning calorimetry (DSC) are used to determine its thermal properties [].
Q2: How does the structure of this compound influence its solubility and what are the implications for its applications?
A: The presence of both hydrophobic (aromatic rings) and hydrophilic (hydroxyl groups) moieties in this compound makes it soluble in a range of polar solvents [, ]. This solubility profile allows for its incorporation into various polymer synthesis reactions, making it a valuable building block for developing novel materials [, , ].
Q3: this compound has shown potential as a building block for polymers. Can you elaborate on this?
A: Researchers have successfully utilized this compound as a monomer in the synthesis of various polymers, including polycarbonates, poly(ester-amides), and polyurethanes [, , ]. The compound's difunctional nature, provided by the two hydroxyl groups, allows it to react with suitable co-monomers, leading to the formation of polymeric chains with diverse properties. These polymers have potential applications in areas like biomedicine and materials science [, ].
Q4: Beyond polymer synthesis, are there other notable applications of this compound?
A: Yes, this compound and its derivatives have demonstrated potential in biological applications. For example, studies have explored their ability to inhibit histamine release from mast cells, suggesting potential anti-allergic properties []. Further research is ongoing to fully understand its bioactivity and therapeutic potential.
Q5: Have there been any studies investigating the interaction of this compound or its derivatives with specific enzymes?
A: Yes, research suggests that a derivative of this compound can interact with the enzyme tyrosinase, exhibiting fluorescence quenching properties []. This finding opens avenues for investigating its potential as a tyrosinase inhibitor, which could have implications in areas like cosmetics and food preservation.
Q6: What are the future directions for research on this compound?
A: Further investigations are crucial to fully elucidate the structure-activity relationship of this compound and its derivatives. Exploring modifications to its structure and evaluating their impact on its activity, potency, and selectivity will be essential [, ]. Additionally, detailed studies on its pharmacokinetics, pharmacodynamics, and toxicological profile are necessary to realize its potential therapeutic applications.
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